An In-depth Technical Guide to the Synthesis and Chemical Structure of c-Met-IN-14
An In-depth Technical Guide to the Synthesis and Chemical Structure of c-Met-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The information presented is intended for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.
Introduction to c-Met as a Therapeutic Target
The c-Met proto-oncogene encodes the receptor tyrosine kinase c-Met, also known as hepatocyte growth factor receptor (HGFR).[1][2] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[2]
Chemical Structure of c-Met-IN-14
c-Met-IN-14, also identified as compound 26af in the primary literature, is a novel N-sulfonylamidine-based derivative that has demonstrated high potency and selectivity for c-Met kinase.[3]
Chemical Name: (E)-N-((5-(3-((4-fluorophenyl)sulfonamido)phenyl)furan-2-yl)methylene)-4-methoxybenzenesulfonamide
Chemical Formula: C24H19FN2O6S2
Molecular Weight: 530.55 g/mol
SMILES: COC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(O2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(F)C=C4
2D Structure:
Synthesis of c-Met-IN-14
The synthesis of c-Met-IN-14 is achieved through a multi-step process, with the key step being a copper-catalyzed three-component reaction. The general synthetic scheme is outlined below.
General Synthetic Pathway
Caption: General synthetic workflow for N-sulfonylamidine derivatives.
Detailed Experimental Protocol for the Synthesis of c-Met-IN-14 (26af)
The synthesis of c-Met-IN-14 involves the initial synthesis of key intermediates followed by the final copper-catalyzed reaction.
Step 1: Synthesis of 5-(3-aminophenyl)furan-2-carbaldehyde
To a solution of 5-bromofuran-2-carbaldehyde and 3-aminophenylboronic acid in a suitable solvent, a palladium catalyst and a base are added. The reaction mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is worked up and the crude product is purified by column chromatography to yield 5-(3-aminophenyl)furan-2-carbaldehyde.
Step 2: Synthesis of 4-fluoro-N-(3-(5-formylfuran-2-yl)phenyl)benzenesulfonamide
To a solution of 5-(3-aminophenyl)furan-2-carbaldehyde in a suitable solvent and in the presence of a base such as pyridine, 4-fluorobenzenesulfonyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting mixture is then worked up and the product is purified by recrystallization or column chromatography.
Step 3: Synthesis of c-Met-IN-14 (26af)
A mixture of 4-fluoro-N-(3-(5-formylfuran-2-yl)phenyl)benzenesulfonamide, 4-methoxybenzenesulfonamide, and a copper(I) iodide (CuI) catalyst in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final product, c-Met-IN-14 (26af).
Biological Activity and Data
c-Met-IN-14 has been evaluated for its in vitro inhibitory activity against c-Met kinase and its anti-proliferative effects on various cancer cell lines.
In Vitro Kinase Inhibitory Activity
| Compound | c-Met IC50 (nM) |
| c-Met-IN-14 (26af) | 2.89 |
| Foretinib | 3.12 |
Data from the primary research article.[3]
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | c-Met-IN-14 (26af) IC50 (μM) |
| A549 | Non-small cell lung cancer | 0.28 |
| HT-29 | Colorectal cancer | 0.35 |
| MKN-45 | Gastric cancer | > 10 |
| MDA-MB-231 | Breast cancer | 0.72 |
Data from the primary research article.[3]
Mechanism of Action and Signaling Pathway
c-Met-IN-14 exerts its anti-cancer effects by selectively inhibiting the kinase activity of c-Met. This leads to the blockade of downstream signaling pathways, resulting in cell cycle arrest and apoptosis.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met-IN-14.
Experimental Protocols
In Vitro c-Met Kinase Assay
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Cell Proliferation (MTT) Assay
Caption: Workflow for the cell proliferation (MTT) assay.
Conclusion
c-Met-IN-14 is a potent and selective N-sulfonylamidine-based inhibitor of c-Met kinase. Its robust in vitro activity against c-Met and various cancer cell lines, coupled with a well-defined mechanism of action, positions it as a promising lead compound for the development of novel anti-cancer therapeutics targeting the HGF/c-Met signaling pathway. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel N-sulfonylamidine-based derivatives as c-Met inhibitors via Cu-catalyzed three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
